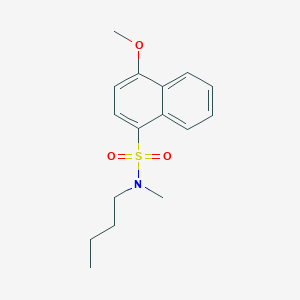
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide, also known as MTS, is a sulfonamide derivative compound that has gained attention in scientific research due to its potential use as a biological probe for the study of protein function and structure.
作用機序
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide functions by reacting with cysteine residues in proteins, forming a covalent bond between the sulfonamide group of 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide and the thiol group of cysteine. This covalent bond results in the formation of a sulfonamide-cysteine adduct, which can be detected and analyzed using various biochemical techniques.
Biochemical and Physiological Effects:
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide has been shown to have minimal impact on protein function and stability, making it a useful tool for studying protein structure and function. Additionally, 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide has been shown to be non-toxic and non-cytotoxic, indicating its potential for use in biological systems.
実験室実験の利点と制限
One advantage of using 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its selectivity for cysteine residues, allowing for the specific labeling of these residues in proteins. Additionally, 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide has been shown to have minimal impact on protein function and stability, making it a useful tool for studying protein structure and function. However, one limitation of 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide is its potential for non-specific labeling of other amino acids, such as histidine and lysine. Careful experimental design and optimization can help to minimize this non-specific labeling.
将来の方向性
Future research directions for 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide include the development of new 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide derivatives with improved selectivity and labeling efficiency. Additionally, the use of 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide in combination with other protein modification reagents may allow for the study of protein-protein interactions and the identification of novel protein domains. Further research is also needed to fully understand the biochemical and physiological effects of 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide in biological systems.
合成法
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide can be synthesized via a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 2,3,5-trimethylphenol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methylphenylamine and methanol to yield 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide.
科学的研究の応用
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide has been used in a variety of scientific research applications, including the study of protein structure and function. Specifically, 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide has been utilized as a protein modification reagent to selectively label cysteine residues in proteins. This labeling allows for the identification of specific protein domains and the study of protein-protein interactions.
特性
分子式 |
C17H21NO3S |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-11-6-8-15(9-7-11)18-22(19,20)16-10-12(2)17(21-5)14(4)13(16)3/h6-10,18H,1-5H3 |
InChIキー |
YGPUKSCAVPTPIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C |
正規SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)




![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)

